4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide

Description

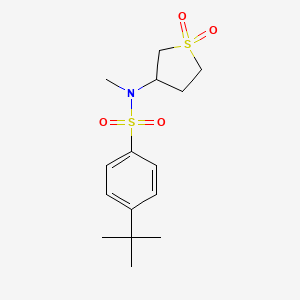

4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a tert-butyl group at the para position and an N-methyl-1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name |

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-15(2,3)12-5-7-14(8-6-12)22(19,20)16(4)13-9-10-21(17,18)11-13/h5-8,13H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJOKFJGORQQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by the presence of a tert-butyl group, a tetrahydrothiophene ring, and a sulfonamide moiety. Its molecular formula is C14H19N3O2S2, with a molecular weight of approximately 317.44 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases and various proteases. Additionally, the tetrahydrothiophene moiety may contribute to the compound's lipophilicity, enhancing its membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anticancer Activity : In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide, enabling comparative analysis of substituent effects on physicochemical and biological properties.

Substituent Variations in Sulfonamide Derivatives

Analogs with Benzamide Cores and Sulfone Groups

Key Comparative Insights

Structural and Functional Differences

- Sulfonamide vs. Benzamide Cores : The target compound’s sulfonamide group (S=O) contrasts with benzamide analogs (C=O), affecting hydrogen-bonding capacity and target binding .

- Substituent Effects: tert-butyl: Enhances metabolic stability across all compounds by reducing oxidative degradation . Chloro/Nitro Groups: Increase electrophilicity and reactivity (e.g., nitro reduction to amino in compound 43) . Thiophene/Thiophen-3-yl: May improve membrane permeability due to aromaticity and lipophilicity .

Pharmacological Implications

- Ferroptosis Inhibition: Compound 43’s amino and cyclohexylamino groups are critical for its activity , suggesting that substituent polarity and bulk influence target engagement.

- Safety Profiles : 4-(tert-butyl)-N-isopropylbenzenesulfonamide’s safety data (100% purity) highlight the importance of substituent simplicity in reducing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.